5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Description
Properties
IUPAC Name |
5-benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-13-10-17(8-7-14(13)16-15-11)9-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSLOJMDEPXRTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CN(CCC2=NN1)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
General Synthetic Strategy
The synthesis of this compound typically involves a multi-step process:
Formation of the Pyrazolopyridine Core: This is commonly achieved via cyclization reactions involving 5-aminopyrazole derivatives and suitable electrophilic partners, such as β-diketones or aldehydes, which facilitate ring closure to form the fused heterocyclic system.
Introduction of the Benzyl Group: The benzyl substituent at the 5-position is often introduced through nucleophilic substitution or coupling reactions using benzyl halides (e.g., benzyl chloride) in the presence of a base.
Methylation: The methyl group at the 3-position is typically introduced by methylation of the nitrogen atom or carbon position using methylating agents like methyl iodide or via alkylation reactions.
This approach aligns with the general synthetic routes for pyrazolopyridine derivatives described in the literature, where 5-aminopyrazole serves as a key synthetic precursor due to its multifunctional nucleophilic sites facilitating regioselective ring formation.
Detailed Synthetic Routes
Cyclization Using 5-Aminopyrazole as Precursor
5-Aminopyrazole is a versatile starting material for constructing the pyrazolo[4,3-c]pyridine core. The typical method involves condensation with electrophilic carbonyl compounds such as β-diketones or aldehydes under acidic or reflux conditions to promote cyclization.
-
- Reflux in acetic acid or ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) to enhance yield and reduce reaction time.
- Microwave-assisted heating can be employed to accelerate the cyclization step.
- Reaction times typically range from 4 to 6 hours.
Benzylation Step
Once the core is formed, the benzyl group is introduced:
-
- Reaction of the pyrazolopyridine intermediate with benzyl chloride or substituted benzyl halides.
- Use of a base such as potassium carbonate to deprotonate the nucleophilic site and facilitate nucleophilic substitution.
- Solvents like dimethylformamide or acetone are commonly used.
-
- Reaction temperature typically maintained at room temperature to 60°C.
- Reaction time varies from 2 to 12 hours depending on the substrate and conditions.
Methylation Step
-
- Methylation of the nitrogen atom or carbon site using methyl iodide or methyl sulfate.
- Base such as sodium hydride or potassium carbonate is used to generate the nucleophilic species.
- Reaction carried out in polar aprotic solvents such as dimethylformamide.
-
- Introduction of the methyl group at the 3-position with high selectivity.
- Yields generally range from 75% to 90%.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents & Conditions | Product Description | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclization | 5-Aminopyrazole + β-diketone, reflux in acetic acid or ionic liquid, 4–6 h | Pyrazolo[4,3-c]pyridine core | 70–85 |
| 2 | Benzylation | Pyrazolopyridine + benzyl chloride, K2CO3, DMF, 25–60°C, 4–12 h | 5-Benzyl substituted pyrazolopyridine | 75–88 |
| 3 | Methylation | Methyl iodide, base (NaH or K2CO3), DMF, room temp, 2–6 h | This compound | 80–90 |
Analytical Characterization of the Compound
To confirm the successful preparation and purity of this compound, the following analytical techniques are typically employed:
| Technique | Purpose | Typical Data/Conditions |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Reverse-phase C18 column, UV detection at 254 nm, gradient elution with acetonitrile/ammonium acetate buffer (pH 4.5) |
| Thin-Layer Chromatography (TLC) | Reaction monitoring | Silica gel plates, chloroform/methanol (9:1) solvent system |
| Proton Nuclear Magnetic Resonance (1H NMR) | Structural confirmation | 400 MHz, DMSO-d6 solvent; key signals: δ 2.35 ppm (s, 3H, methyl), δ 4.50 ppm (s, 2H, benzylic OCH2) |
| Mass Spectrometry (MS) | Molecular weight confirmation | High-resolution electrospray ionization MS, expected [M+H]+ ~354.18 Da |
These methods ensure the compound’s identity and purity before further application.
Research Findings and Optimization
Recent research emphasizes the use of environmentally benign solvents such as ionic liquids and microwave-assisted synthesis to improve yields and reduce reaction times. For example:
- Ionic liquids like 1-butyl-3-methylimidazolium bromide have been used to enhance the cyclization efficiency and selectivity.
- Microwave irradiation has been shown to reduce reaction times from hours to minutes with comparable or improved yields.
- Regioselectivity in benzylation and methylation steps is influenced by reaction conditions and choice of base.
These improvements contribute to more sustainable and scalable synthesis routes for pyrazolopyridine derivatives.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution: The benzyl and methyl groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, ketones, carboxylic acids, and reduced derivatives .
Scientific Research Applications
Synthesis of 5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. The common synthetic route includes the reaction of 3-methyl-1-phenyl-1H-pyrazole derivatives with various electrophiles under acidic conditions. This method can be optimized for higher yields and purity using modern techniques such as continuous flow reactors.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of this compound. Research indicates that these compounds can inhibit specific kinases involved in cancer progression. For example:
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound A | 68 | c-Met kinase |
| Compound B | 45 | VEGFR |
| Compound C | 30 | EGFR |
The structure-activity relationship (SAR) studies suggest that modifications to the benzyl and methyl groups can significantly enhance the potency and selectivity of these compounds against cancer cell lines.
Neuroprotective Effects
Studies have also explored the neuroprotective effects of this compound. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis. The mechanism involves modulation of signaling pathways associated with neuroinflammation and apoptosis.
Medicinal Chemistry
This compound is being investigated for its potential as a lead compound in drug development. Its unique structure allows it to interact with various biological targets effectively. The ongoing research focuses on:
- Antitumor agents : Developing derivatives that can target multiple cancer pathways.
- Antidepressants : Exploring its effects on neurotransmitter systems to assess potential antidepressant properties.
Cosmetic Formulations
The compound's properties are also being evaluated in the field of cosmetic formulations . Its ability to modulate skin cell functions makes it a candidate for anti-aging products and skin repair formulations. Research is ongoing to establish its efficacy and safety in topical applications.
Case Studies
- Anticancer Study : A recent study evaluated a series of derivatives for their inhibitory activity against c-Met kinase. The results indicated that certain modifications led to significantly enhanced inhibitory effects compared to the parent compound.
- Neuroprotection Research : A study focusing on neuroprotective properties demonstrated that this compound could reduce neuronal cell death in models of oxidative stress.
Mechanism of Action
The mechanism of action of 5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with DNA and proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[4,3-c]pyridine scaffold serves as a versatile template for drug discovery. Below is a detailed comparison of 5-benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine with structurally related analogs, focusing on substituents, synthesis efficiency, and bioactivity.
Table 1: Key Structural and Functional Comparisons
Structural Modifications and Bioactivity
- Substituent Effects: Benzyl/Methyl Groups (5-Benzyl-3-methyl): Enhance membrane permeability and stabilize interactions with hydrophobic enzyme pockets, contributing to anti-inflammatory and antioxidant activities . Oxazolyl/Alkyl Chains (12f, 12g): The 1-propyl and 2-methoxyethyl side chains in 12f and 12g improve solubility but reduce yields (30–45%) compared to trifluoromethyl derivatives (50–75%) .
Biological Activity
5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that contributes to its pharmacological properties. Its chemical formula is , and it can be represented as follows:
The structural characteristics of pyrazoles often correlate with their biological activity due to the presence of specific functional groups.
Antioxidant Activity
Research has indicated that pyrazole derivatives exhibit significant antioxidant properties. For instance, studies have shown that certain pyrazoles can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The antioxidant activity of this compound has not been extensively documented but falls within the expected range based on related compounds.
Enzyme Inhibition
Enzyme inhibition is another crucial aspect of the biological activity of pyrazole compounds. Notably, some studies have shown that related pyrazole derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neurodegenerative diseases. For example:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | AChE | TBD |
| Related Pyrazole | BChE | 46.42 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Several studies have reported that these compounds can inhibit inflammatory pathways and cytokine production. For instance:
- Study Findings : A series of triazole-linked pyrazoles demonstrated significant anti-inflammatory activity with IC50 values comparable to standard treatments like diclofenac sodium.
| Compound | IC50 (µg/mL) |
|---|---|
| Pyrazole Derivative A | 60.56 |
| Pyrazole Derivative B | 57.24 |
| Diclofenac Sodium | 54.65 |
Neuroprotective Effects
Emerging research suggests that certain pyrazole derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. The nootropic effects observed in related compounds indicate potential cognitive benefits.
Case Studies
- Neuroprotective Study : In a study investigating the nootropic effects of a structurally similar compound to this compound, researchers found it significantly improved memory retention in animal models compared to controls.
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives showed promising antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
